molecular formula SiF4<br>F4Si B013052 Silicon tetrafluoride CAS No. 7783-61-1

Silicon tetrafluoride

Cat. No.: B013052
CAS No.: 7783-61-1
M. Wt: 104.079 g/mol
InChI Key: ABTOQLMXBSRXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silicon tetrafluoride (SiF₄) is a high-purity, colorless specialty gas critical for advanced materials science and semiconductor research. Its role as a precise source of fluorine and silicon makes it indispensable for developing next-generation technologies. Key Research Applications & Value: Semiconductor & Microelectronics: Used in plasma etching to create nanoscale features on silicon wafers with high selectivity and uniformity, essential for sub-7nm chip fabrication. It also enables the deposition of fluorine-doped silicon oxide (SiOF) low-k dielectric films, which reduce signal delay and cross-talk in high-speed processors . Quantum Technologies: Serves as the primary precursor for the synthesis of isotopically pure Silicon-28 (²⁸Si). Enriched ²⁸Si provides a nuclear "spin vacuum" that dramatically enhances electron spin coherence times, making it a fundamental host material for spin-based quantum bits (qubits) in quantum computing. It also exhibits superior thermal conductivity at cryogenic temperatures . Advanced Materials Synthesis: Employed in the production of fluorine-doped optical fibers via modified chemical vapor deposition (MCVD). This application lowers the refractive index of the fiber cladding, enabling high-bandwidth, low-loss transmission for telecommunications . It is also a key reagent in the synthesis of various fluorosilicates and specialty chemicals . Product Specifications: Our this compound is available in high-purity grades up to 99.9999% (6N), with stringent control of impurities such as oxygen, nitrogen, and trace metals to ensure reliability in sensitive research applications. Handling & Compliance: This product is For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. This compound is a toxic and corrosive gas that reacts vigorously with moisture; proper handling procedures and safety equipment are required.

Properties

IUPAC Name

tetrafluorosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F4Si/c1-5(2,3)4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTOQLMXBSRXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[Si](F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SiF4, F4Si
Record name SILICON TETRAFLUORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1449
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAFLUOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0576
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name silicon tetrafluoride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Silicon_tetrafluoride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064830
Record name Silane, tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.079 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Silicon tetrafluoride appears as a colorless, nonflammable, corrosive and toxic gas with a pungent odor similar to that of hydrochloric acid. Very toxic by inhalation. Vapor is heavier than air. Under prolonged exposure to heat the containers may rupture violently and rocket., Colorless gas with a pungent odor; [HSDB], COLOURLESS GAS WITH PUNGENT ODOUR.
Record name SILICON TETRAFLUORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1449
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Silicon tetrafluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1627
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TETRAFLUOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0576
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

-86 °C
Record name SILICON TETRAFLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN ABSOLUTE ALCOHOL; SOL IN HYDROGEN FLUORIDE; INSOL IN ETHER, Solubility in water: reaction
Record name SILICON TETRAFLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAFLUOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0576
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.00469 g/cu-cm (STP); 1.598 g/cu-cm (liquid at -80 °C); 2.145 g/cu-cm (solid at -195 °C), DENSITY: 4.69 G/L @ 760 MM HG
Record name SILICON TETRAFLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

3.57 (gas, air = 1) @ 15 °C, Relative vapor density (air = 1): 3.6
Record name SILICON TETRAFLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAFLUOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0576
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

COLORLESS GAS

CAS No.

7783-61-1
Record name SILICON TETRAFLUORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1449
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Silicon tetrafluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7783-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silicon tetrafluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silicon tetrafluoride
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/silicon-tetrafluoride-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Silane, tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silicon tetrafluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SILICON TETRAFLUORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K60VCI56YO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SILICON TETRAFLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAFLUOROSILANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0576
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-90.2 °C (UNDER PRESSURE)
Record name SILICON TETRAFLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Scientific Research Applications

Chemical Synthesis

1.1 Lewis Acid Catalyst

Silicon tetrafluoride acts as a Lewis acid catalyst in organic synthesis. Its ability to accept electron pairs makes it effective in facilitating various chemical reactions, particularly in the formation of complex organic compounds. This property is leveraged in the production of specialty chemicals that require fluorination, which imparts enhanced stability and resistance to degradation .

1.2 Fluorination Agent

SiF₄ is utilized as a fluorinating agent for both organic and inorganic compounds. This application is crucial in creating fluorinated derivatives that exhibit desirable properties for pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly alter the physical and chemical characteristics of the compounds .

Semiconductor Manufacturing

2.1 Chemical Vapor Deposition (CVD)

In semiconductor fabrication, SiF₄ is employed as a precursor in chemical vapor deposition processes for silicon-containing films. CVD using SiF₄ offers advantages such as reduced silicon gas-phase nucleation and improved epitaxial growth quality, which are vital for high-performance microelectronic devices .

Process Advantages Challenges
Chemical Vapor Deposition- Reduced nucleation
- Improved film quality
- Toxicity
- Handling requirements
Plasma-Enhanced CVD- Potential for optoelectronic applications- Limited commercial use compared to SiH₄

2.2 Ion Implantation

SiF₄ serves as a dopant gas for silicon ion implantation, allowing precise control over doping profiles in silicon wafers. This process is essential for modifying the electrical properties of semiconductors, thereby enhancing device performance .

Environmental Applications

3.1 Resource Recovery

Recent research has explored the potential of SiF₄ as a source of hydrogen fluoride (HF) through microwave plasma technology. This method allows for the efficient extraction of fluorine resources from SiF₄, which can then be utilized across various industries including pharmaceuticals, semiconductors, and fluorocarbon production .

Case Studies

4.1 Quantum Technologies

A study highlighted the use of isotope-engineered SiF₄ in developing materials for quantum systems. The research focused on synthesizing silicon films with specific isotopic compositions that are crucial for quantum computing and photonics applications .

4.2 Fluorinated Specialty Chemicals

SiF₄ has been investigated for its role in producing fluorinated specialty chemicals that are used in high-performance materials and coatings. These applications benefit from the stability imparted by fluorination, making them suitable for demanding environments .

Comparison with Similar Compounds

Comparison with Group 14 Tetrafluorides

SiF₄ belongs to the family of group 14 tetrafluorides, which includes germanium tetrafluoride (GeF₄), tin tetrafluoride (SnF₄), and lead tetrafluoride (PbF₄). Key differences arise from the central atom’s size and electronegativity:

Property SiF₄ GeF₄ SnF₄ PbF₄
Molecular Weight (g/mol) 104.08 148.58 194.70 295.20
Boiling Point (°C) -95.7 -36.5 Sublimes Decomposes
Thermal Stability High Moderate Low Very Low
Applications Semiconductors, etching Electronics Limited Rare

SiF₄ exhibits higher thermal stability than GeF₄ or SnF₄ due to stronger Si–F bonds (565 kJ/mol) compared to Ge–F (452 kJ/mol) . PbF₄ is rarely used due to its instability and tendency to decompose .

Comparison with Silicon Tetrahalides

The silicon tetrahalides (SiX₄, where X = F, Cl, Br, I) show distinct trends in physical and chemical properties:

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Reactivity with Water
SiF₄ 104.08 -95.7 -90.2 Moderate (forms HF)
SiCl₄ 169.90 57.6 -68.8 Violent (forms HCl)
SiBr₄ 347.89 153.0 5.0 Slow (forms HBr)
SiI₄ 535.70 287.5 120.5 Minimal

The boiling points increase with molecular weight due to stronger London dispersion forces . However, SiF₄’s lower boiling point compared to SiCl₄ reflects weaker intermolecular forces despite stronger covalent bonds . Reactivity with water decreases from SiF₄ to SiI₄, as larger halides hinder nucleophilic attack .

Thermodynamic Stability and Reactivity

SiF₄ is more thermodynamically stable than carbon tetrafluoride (CF₄), with a negative Gibbs free energy of formation (ΔG) compared to CF₄’s positive ΔG . This stability arises from silicon’s lower electronegativity, which enhances Si–F bond strength relative to C–F. However, SiF₄ is less inert than CF₄, reacting readily with bases and alcohols .

Biological Activity

Silicon tetrafluoride (SiF4) is a chemical compound with notable biological activity, particularly in terms of its toxicity and interaction with biological systems. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is a colorless, nonflammable gas with a pungent odor. It is highly corrosive and toxic, primarily affecting the respiratory system upon exposure. The compound has been studied for its acute and chronic toxicity in various animal models.

Toxicological Studies

  • Acute Exposure : Studies have shown that exposure to SiF4 can lead to significant respiratory distress and systemic effects. For instance, in a study where rats were exposed to 300 ppm of SiF4, symptoms included eye and nasal irritation, respiratory difficulty, and pulmonary edema. Necropsy revealed lung congestion and renal tubular degeneration in affected animals .
  • Chronic Exposure : Chronic exposure studies indicated that repeated inhalation could cause severe irritation of mucous membranes and lead to structural changes in the nasal passages and teeth. Histopathological findings included squamous metaplasia of the respiratory epithelium and necrosis of renal tissues .

The toxic effects of this compound are primarily attributed to its ability to release fluoride ions upon hydrolysis. This process can disrupt cellular functions by interfering with enzyme activities and causing oxidative stress.

  • Hydrolysis Reaction : SiF4 reacts with water to form trifluorosilanol (SiF3OH) and hexafluorodisiloxane (Si2F6O) as products. The initial reaction forms a donor-acceptor complex that subsequently leads to hydrolysis products that are stable in biological systems .

Biological Activity in Microorganisms

Research has also highlighted the role of this compound in microbial metabolism. Certain microorganisms, such as Streptomyces cattleya, utilize fluoride ions derived from SiF4 for biosynthesis of fluorinated metabolites.

  • Fluorinase Enzyme : This enzyme catalyzes the reaction between fluoride ions and S-adenosylmethionine to produce fluoroacetate, showcasing a unique metabolic pathway that incorporates fluoride into organic compounds .

Case Studies

Study Organism Exposure Level Findings
IRI (1988)Rats0, 0.3, 3.0, 15 ppmHistopathology showed ulcers and necrosis in nasal passages; increased basophilia in teeth .
EPA StudyRats15, 60, 300 ppmSymptoms included lethargy and respiratory distress; necropsy revealed lung congestion at high doses .
Microbial StudyStreptomyces cattleyaN/AFluorinase enzyme activity demonstrated incorporation of fluoride into metabolites .

Preparation Methods

Direct Reaction of Silicon Oxide with Hydrogen Fluoride in Sulfuric Acid

The most widely documented method for synthesizing silicon tetrafluoride involves the reaction of silicon oxide (SiO₂) with hydrogen fluoride (HF) in a sulfuric acid (H₂SO₄) medium. This process, patented by , leverages sulfuric acid’s hygroscopic properties to absorb water generated during the reaction, thereby suppressing hydrolysis of SiF₄ into hexafluorosilicic acid (H₂SiF₆) and hydrated silica. The reaction proceeds as follows:

SiO2+4HFSiF4+2H2O\text{SiO}2 + 4\text{HF} \rightarrow \text{SiF}4 + 2\text{H}_2\text{O} \quad \text{}

Key to this method is maintaining the sulfuric acid concentration above 65% in the liquid phase throughout the reaction. Experimental data from demonstrates that below this threshold, the solubility of SiF₄ in the acid increases sharply, reducing gas yield (Table 1). For industrial scalability, the patent recommends using 80–99% sulfuric acid to initiate the reaction, ensuring minimal water content in the final product.

Table 1: Solubility of SiF₄ in Sulfuric Acid at 40–50°C

H₂SO₄ Concentration (%)Solubility of SiF₄ (as F⁻, wt%)
650.5
750.2
850.1

The process employs amorphous silicon oxide for faster reaction kinetics, achieving yields exceeding 90% when HF gas is introduced at controlled rates. Residual sulfuric acid is recycled, enhancing cost efficiency .

Two-Step Calcination and Sulfuric Acid Reaction

A novel two-step method, detailed in , involves calcining a mixture of fluoride-containing feedstocks (e.g., alkali fluorides) and silica at elevated temperatures, followed by reaction with concentrated sulfuric acid. The calcination step (400–600°C) activates the silica, increasing its reactivity:

NaF+SiO2Na2SiF6(Intermediate)\text{NaF} + \text{SiO}2 \rightarrow \text{Na}2\text{SiF}_6 \quad \text{(Intermediate)} \quad \text{}

The intermediate is then treated with H₂SO₄, liberating SiF₄ gas:

Na2SiF6+H2SO4SiF4+Na2SO4+2HF\text{Na}2\text{SiF}6 + \text{H}2\text{SO}4 \rightarrow \text{SiF}4 + \text{Na}2\text{SO}_4 + 2\text{HF} \quad \text{}

This method circumvents the need for anhydrous HF, as the sulfuric acid simultaneously acts as a reactant and desiccant. The patent reports >95% purity for SiF₄, with excess H₂SO₄ recycled into the process. A key advantage is the utilization of low-cost feedstocks like sodium hexafluorosilicate, a byproduct of phosphate fertilizer production .

Traditional Fluorspar-Sulfuric Acid Method

Historically, SiF₄ has been produced by reacting fluorspar (CaF₂) with sulfuric acid, though this method is less favored due to byproduct formation and energy intensity:

CaF2+H2SO42HF+CaSO4\text{CaF}2 + \text{H}2\text{SO}4 \rightarrow 2\text{HF} + \text{CaSO}4 \quad \text{}
4HF+SiO2SiF4+2H2O4\text{HF} + \text{SiO}2 \rightarrow \text{SiF}4 + 2\text{H}_2\text{O} \quad \text{}

The process is endothermic, requiring external heating, and yields a mixture of SiF₄, HF, and water. Modern adaptations integrate scrubbing systems to isolate SiF₄, but the method remains less efficient compared to direct HF-SiO₂ reactions .

Hydrolysis Dynamics and Byproduct Management

This compound is highly susceptible to hydrolysis, forming H₂SiF₆ and silica gel. The reaction pathways vary with conditions:

3SiF4+4H2O2H2SiF6+SiO22H2O3\text{SiF}4 + 4\text{H}2\text{O} \rightarrow 2\text{H}2\text{SiF}6 + \text{SiO}2 \cdot 2\text{H}2\text{O} \quad \text{}

In industrial settings, hydrolysis is mitigated by maintaining anhydrous conditions during synthesis. Patent achieves this through sulfuric acid’s water-absorbing capacity, while employs high-temperature calcination to remove moisture from feedstocks.

Thermodynamic and Kinetic Considerations

Thermodynamic data from reveals SiF₄’s stability across a broad temperature range (298–6000 K). The compound’s heat capacity (CpC_p) and entropy (SS^\circ) are critical for optimizing reaction conditions:

Table 2: Thermodynamic Properties of SiF₄

Temperature (K)CpC_p (J/mol·K)SS^\circ (J/mol·K)
29873.2284.1
100098.5327.6

These values inform reactor design, favoring temperatures of 50–100°C for maximal SiF₄ yield without decomposition .

Industrial Applications and Scalability

The direct HF-SiO₂ method is preferred for electronics-grade SiF₄ due to its high purity (>99%), whereas the two-step calcination process suits large-scale industrial applications. Economic analyses highlight sulfuric acid recycling as a cost-saving feature, reducing waste by 30–40% compared to traditional methods .

Q & A

Q. What is the molecular geometry of SiF₄, and how does it influence its chemical reactivity?

SiF₄ adopts a tetrahedral geometry due to sp³ hybridization of the silicon atom, with bond angles of ~109.5°. This symmetry minimizes electron-pair repulsion and stabilizes the molecule. The geometry contributes to its high reactivity with nucleophiles (e.g., water, alcohols) by allowing facile attack at the silicon center. The polarity of Si-F bonds also drives its strong Lewis acidity, enabling adduct formation with donor ligands (e.g., amines, ethers) .

Q. What are the primary methods for synthesizing SiF₄ in laboratory settings?

Common synthesis routes include:

  • Thermal decomposition of sodium hexafluorosilicate (Na₂SiF₆) : Na2SiF6SiF4+2HF\text{Na}_2\text{SiF}_6 \rightarrow \text{SiF}_4 + 2\text{HF} Parameters such as temperature (>300°C), reaction time, and inert gas flow rates are critical for yield optimization .
  • Direct fluorination of SiO₂ : SiO2+4HFSiF4+2H2O\text{SiO}_2 + 4\text{HF} \rightarrow \text{SiF}_4 + 2\text{H}_2\text{O} Requires anhydrous conditions to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the thermal decomposition of Na₂SiF₆ to maximize SiF₄ yield?

Key variables include:

  • Temperature gradient control : Stepwise heating (e.g., 300°C → 500°C) prevents premature HF release, which can inhibit decomposition .
  • Gas-phase dynamics : Use of carrier gases (e.g., N₂) to remove SiF₄ from the reaction zone reduces recombination .
  • Material purity : Impurities in Na₂SiF₆ (e.g., moisture, metal oxides) can catalyze side reactions; pre-treatment with dry HF improves purity .

Q. What methodologies are recommended for estimating missing critical constants (e.g., critical volume, compressibility) of SiF₄?

  • Correlation with analogous compounds : Use critical properties of silane (SiH₄) or CF₄ as reference, adjusted for molecular weight and dipole moment differences .
  • Equation of state (EOS) models : Peng-Robinson or Redlich-Kwong EOS can extrapolate critical volume (VcV_c) from known TcT_c (-14.2°C) and PcP_c (3.68 MPa) .
  • Computational chemistry : Density functional theory (DFT) simulations predict VcV_c with <5% error when validated against experimental Tc/PcT_c/P_c data .

Q. How do thermodynamic properties of SiF₄ inform the design of gas-handling systems in high-temperature experiments?

  • Reactivity with water : ΔHrxn=209kJ/mol\Delta H^\circ_{\text{rxn}} = -209 \, \text{kJ/mol} for SiF4+2H2OSiO2+4HF\text{SiF}_4 + 2\text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4\text{HF}. Systems must exclude moisture to prevent corrosive HF formation .
  • Thermal stability : SiF₄ remains stable up to 600°C but decomposes in the presence of alkali metals or strong bases. Materials like nickel alloys or PTFE-lined reactors are recommended .

Q. What are the challenges in achieving high-purity SiF₄ (≥99.999%) for semiconductor applications, and what purification techniques are effective?

  • Trace contaminants : Metal fluorides (e.g., FeF₃, AlF₃) and residual HF require removal via:
  • Cryogenic distillation : Exploits boiling point differences (-86°C for SiF₄ vs. 19.5°C for HF) .
  • Adsorption beds : Molecular sieves (3Å) or activated alumina selectively trap polar impurities .
    • Analytical validation : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) achieves ppb-level sensitivity for halogens .

Q. What analytical approaches resolve discrepancies in reported reaction enthalpies of SiF₄ with water?

  • Calorimetric validation : Bomb calorimetry under controlled humidity (0% RH) reduces errors from partial hydrolysis .
  • In situ FTIR spectroscopy : Monitors real-time HF and SiO₂ formation to refine ΔHrxn\Delta H^\circ_{\text{rxn}} calculations .
  • Computational reconciliation : Ab initio methods (e.g., CCSD(T)) correct for overestimation of hydrogen bonding in DFT models .

Q. How can mass transfer theory improve absorption efficiency of SiF₄ in void spray towers?

  • Counter-current flow : Enhances contact time between SiF₄ gas and scrubbing liquor (e.g., NaOH solution). Tower height >5 m improves gas-liquid interfacial area .
  • Liquor optimization : 10–20% NaOH concentration balances reaction kinetics (SiF4+4OHSiO2+4F+2H2O\text{SiF}_4 + 4\text{OH}^- \rightarrow \text{SiO}_2 + 4\text{F}^- + 2\text{H}_2\text{O}) with viscosity constraints .
  • Mass transfer coefficients : Use Sherwood number correlations to predict absorption rates under varying Reynolds numbers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.